Comprehensive Technical Guide on 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (CAS 355808-90-1)
Comprehensive Technical Guide on 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (CAS 355808-90-1)
Executive Summary
As a Senior Application Scientist, the strategic selection of building blocks is paramount for the efficient assembly of complex active pharmaceutical ingredients (APIs) and agrochemicals. 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (CAS 355808-90-1) is a highly versatile, advanced diaryl ether intermediate. Its architectural brilliance lies in its orthogonal reactivity profile: it features a reducible nitro group, a transition-metal-reactive aryl bromide, and a sterically shielding aryl chloride. This guide provides an in-depth mechanistic analysis of its synthesis via Nucleophilic Aromatic Substitution (SNAr) and details self-validating protocols for its downstream functionalization.
Physicochemical Profiling
Understanding the physical and chemical parameters of this intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and stoichiometric calculations.
| Property | Value |
| Chemical Name | 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene |
| CAS Registry Number | 355808-90-1 |
| Linear Formula | C₁₂H₇BrClNO₃ |
| Molecular Weight | 328.55 g/mol |
| Structural Class | Halogenated Diaryl Ether |
| Key Functional Groups | Aryl Ether, Aryl Bromide, Aryl Chloride, Nitro Group |
| Typical Physical State | Solid (Crystalline powder) |
Mechanistic Synthesis & SNAr Protocol
Causality of Regioselectivity
The synthesis of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) reaction. The starting materials are 4-bromophenol and 3,4-dichloronitrobenzene[1].
The causality behind the regioselectivity is driven by the strong electron-withdrawing nature of the nitro group. The nitro group stabilizes the anionic Meisenheimer intermediate via resonance. Consequently, the chlorine atom at the 4-position of 3,4-dichloronitrobenzene (which is para to the nitro group) is highly activated and acts as the primary leaving group[2]. The chlorine at the 3-position (which becomes the 2-position in the final product) is meta to the nitro group, lacks this resonance stabilization, and remains inert under these conditions[3].
Self-Validating SNAr Experimental Protocol
This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the mechanistic progression of the reaction.
Reagents & Causality:
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4-Bromophenol (1.0 eq): The nucleophile precursor.
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3,4-Dichloronitrobenzene (1.05 eq): The electrophile. A slight excess ensures complete consumption of the phenol, simplifying purification.
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K₂CO₃ (1.5 eq): A mild base chosen specifically because it is strong enough to quantitatively deprotonate the phenol (pKa ~9.3) but weak enough to prevent unwanted side reactions (like hydroxide-mediated hydrolysis of the aryl chloride)[4].
-
DMF (Solvent): A polar aprotic solvent that solvates the potassium cation, leaving a highly reactive, "naked" phenoxide anion.
Step-by-Step Methodology:
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Phenoxide Generation: Charge a dry, round-bottom flask with 4-bromophenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in DMF (0.5 M). Stir at room temperature for 30 minutes.
-
Validation Checkpoint: The solution will transition from colorless to a distinct yellow/orange, visually confirming the generation of the phenoxide anion.
-
-
Electrophile Addition: Add 3,4-dichloronitrobenzene (1.05 eq) in a single portion.
-
Thermal Activation: Heat the reaction mixture to 110–120°C under a nitrogen atmosphere for 4–6 hours[4].
-
Reaction Monitoring: Monitor via LC-MS.
-
Validation Checkpoint: The reaction is complete when the starting material peak disappears and a new peak emerges with an
of ~328.5 .
-
-
Workup: Cool the mixture to room temperature and quench by pouring into ice water. The product will precipitate as a solid. Filter, wash with cold water, and dry under a vacuum.
-
Analytical Validation: Confirm purity via
H NMR. The disappearance of the highly deshielded proton adjacent to the activated chlorine in the starting material confirms successful substitution.
Fig 1: SNAr workflow for synthesizing 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene.
Chemoselective Downstream Functionalization
The true strategic value of CAS 355808-90-1 lies in its capacity for orthogonal, late-stage functionalization. The molecule contains three distinct reactive sites that can be addressed independently:
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The Nitro Group: Can be reduced to an aniline for subsequent amide coupling or urea formation[2].
-
The Aryl Bromide: Highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
The Aryl Chloride: Generally inert under standard Pd-catalysis compared to the bromide, allowing for chemoselective coupling at the brominated ring.
Self-Validating Nitro Reduction Protocol
To utilize the diaryl ether as a pharmacophore core, the nitro group is typically reduced to an amine[3]. Standard catalytic hydrogenation (Pd/C, H₂) risks unwanted hydrodehalogenation of the aryl bromide. Therefore, a milder, chemoselective dissolving metal reduction is required.
Step-by-Step Methodology:
-
Solvation: Dissolve 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M).
-
Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).
-
Causality: NH₄Cl acts as a mild proton source that activates the iron surface without creating an acidic environment harsh enough to cleave the ether bond or strip the halogens.
-
-
Reflux: Heat the heterogeneous mixture to 80°C (reflux) for 2 hours.
-
Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc).
-
Validation Checkpoint: The successful reduction is validated by the emergence of a highly polar, ninhydrin-positive spot (the primary amine) and a mass shift of -30 Da in the LC-MS trace (loss of two oxygen atoms, gain of two protons).
-
-
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the aniline derivative.
Fig 2: Orthogonal functionalization pathways exploiting the -NO2 and -Br handles.
Applications in Drug Discovery & Agrochemicals
The diaryl ether motif synthesized via this intermediate is a "privileged scaffold" in medicinal chemistry. The conformational flexibility of the ether oxygen allows the two aromatic rings to adopt optimal geometries for binding within deep hydrophobic pockets of target proteins, such as kinase hinge regions. Furthermore, the presence of halogens (Cl, Br) significantly enhances the lipophilicity (LogP) and metabolic stability of the resulting drug candidates, making CAS 355808-90-1 an indispensable tool for lead optimization.
References
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Sigma-Aldrich Product Catalog: 1-(4-BROMOPHENOXY)-2-CHLORO-4-NITROBENZENE AldrichCPR. Sigma-Aldrich.
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[1] National Institutes of Health (NIH) PMC: Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction. 1
-
[2] Benchchem: 3-Chloro-4-(furan-2-ylmethoxy)aniline - Established Synthetic Pathways and Chemical Precursors. 2
-
[3] Benchchem: 3-Chloro-4-(4-isopropylphenoxy)aniline | 84859-93-8 - Key Reaction Steps: Mechanism, Conditions, and Selectivity Considerations.3
-
[4] Smolecule: Buy 3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6 - Nucleophilic Aromatic Substitution Strategies. 4
Sources
- 1. Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-Chloro-4-(4-isopropylphenoxy)aniline | 84859-93-8 | Benchchem [benchchem.com]
- 4. Buy 3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6 [smolecule.com]
